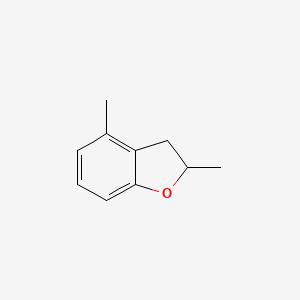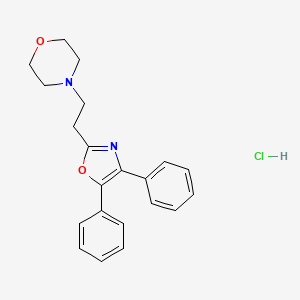
4-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)morpholine monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(4,5-Diphenyloxazol-2-yl)ethyl)morpholine hydrochloride is a complex organic compound that features a morpholine ring substituted with a 4,5-diphenyloxazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4,5-Diphenyloxazol-2-yl)ethyl)morpholine hydrochloride typically involves a multi-step process. One common method starts with the preparation of the 4,5-diphenyloxazole core, which can be synthesized through a cyclization reaction involving benzoin and ammonium acetate. The resulting oxazole is then subjected to a nucleophilic substitution reaction with 2-chloroethylmorpholine to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
4-(2-(4,5-Diphenyloxazol-2-yl)ethyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
4-(2-(4,5-Diphenyloxazol-2-yl)ethyl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the oxazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 4-(2-(4,5-Diphenyloxazol-2-yl)ethyl)morpholine hydrochloride involves its interaction with specific molecular targets. The oxazole moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the morpholine ring can interact with various enzymes, inhibiting their activity and contributing to its therapeutic properties.
相似化合物的比较
Similar Compounds
- 4-(2-(4,5-Diphenyloxazol-2-yl)ethyl)piperidine hydrochloride
- 4-(2-(4,5-Diphenyloxazol-2-yl)ethyl)pyrrolidine hydrochloride
Uniqueness
4-(2-(4,5-Diphenyloxazol-2-yl)ethyl)morpholine hydrochloride is unique due to the presence of both the oxazole and morpholine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
属性
CAS 编号 |
33161-96-5 |
|---|---|
分子式 |
C21H23ClN2O2 |
分子量 |
370.9 g/mol |
IUPAC 名称 |
4-[2-(4,5-diphenyl-1,3-oxazol-2-yl)ethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C21H22N2O2.ClH/c1-3-7-17(8-4-1)20-21(18-9-5-2-6-10-18)25-19(22-20)11-12-23-13-15-24-16-14-23;/h1-10H,11-16H2;1H |
InChI 键 |
KCNCHLUNAAJGPM-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12897728.png)

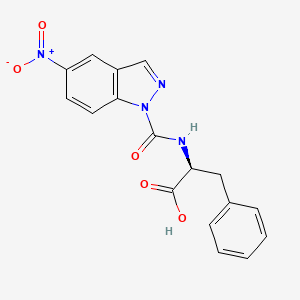
![[4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy]acetic acid](/img/structure/B12897757.png)
![1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(dihexylamino)ethanol](/img/structure/B12897772.png)
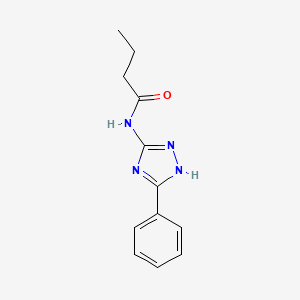
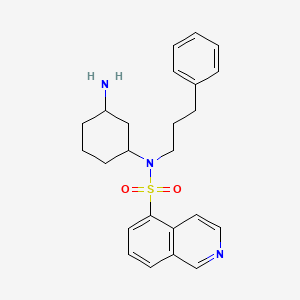
![Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12897780.png)
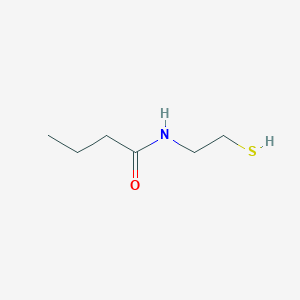
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12897798.png)
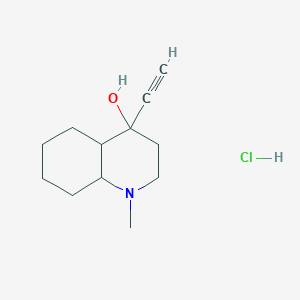
![4-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12897811.png)
